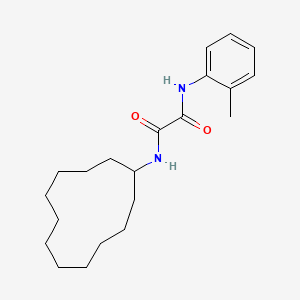![molecular formula C17H26BrNO6 B4005594 N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4005594.png)
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
Descripción general
Descripción
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate is a useful research compound. Its molecular formula is C17H26BrNO6 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09435 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzopyrones Synthesis and Reactions
Research on benzopyrones has led to the synthesis of various compounds, including those with bromine atoms. For instance, the synthesis of ethyl 3-bromo-4-oxochromen-2-carboxylate involved bromination reactions that yielded compounds with a reactive bromine atom, showcasing the potential for creating diverse chemical structures through strategic modifications (Bevan & Ellis, 1983).
Excretion Studies
In a study focused on the excretion of MBDB and BDB, the research provides an example of analytical methods for detecting brominated compounds in biological specimens. Although the primary context is drug excretion, the analytical techniques such as gas chromatography-mass spectrometry (GC-MS) could be applicable in various scientific research applications to study the metabolism or environmental fate of brominated compounds like N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate (Kintz, 1997).
Phosphine-Catalyzed Annulations
The use of phosphine catalysts in [4 + 2] annulations to synthesize highly functionalized tetrahydropyridines demonstrates the chemical versatility and potential for creating complex molecules. This research could inspire methods to synthesize or modify compounds like this compound for various scientific purposes (Zhu, Lan, & Kwon, 2003).
Polyamine Analogue Research
Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, and their role in inducing programmed cell death in cancer cells highlights the therapeutic potential of compounds with specific structural features. This research could guide the exploration of this compound in similar or other biological contexts (Ha, Woster, Yager, & Casero, 1997).
Propiedades
IUPAC Name |
N-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2.C2H2O4/c1-3-4-7-17-8-9-18-10-11-19-15-6-5-13(2)12-14(15)16;3-1(4)2(5)6/h5-6,12,17H,3-4,7-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGEWJRVYUJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=C(C=C1)C)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,3,6-trimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4005531.png)
![N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005547.png)
![1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4005550.png)

![3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4005560.png)
![3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4005569.png)
![N-methyl-N-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005570.png)

![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005583.png)
![1-Chloro-2-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4005584.png)
![N-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4005588.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005598.png)

